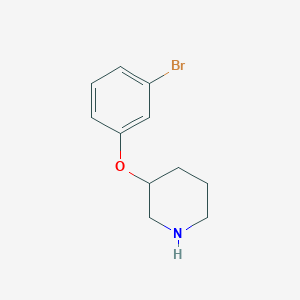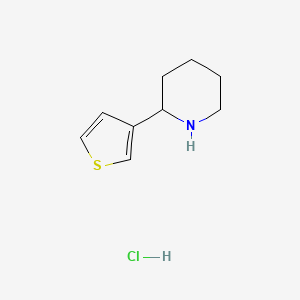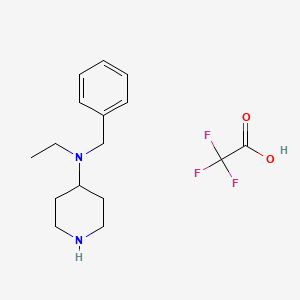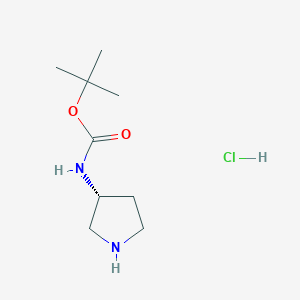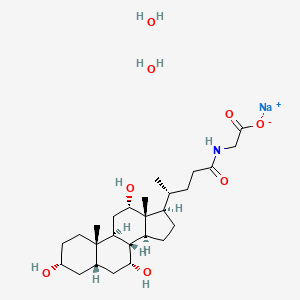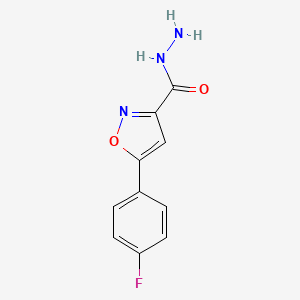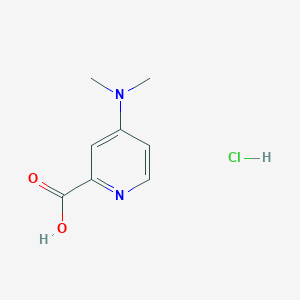
1-(Bromomethyl)-3-propoxybenzene
説明
1-(Bromomethyl)-3-propoxybenzene is a brominated derivative of propoxybenzene . The molecule consists of a benzene ring substituted with a bromomethyl group . It is a versatile compound that is used as an alkylating agent, a reagent for the synthesis of cyclopropanes, and as a catalyst for a variety of reactions.
Synthesis Analysis
The synthesis of brominated benzene derivatives can involve different strategies . For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of brominated benzenes has been extensively studied . For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated benzenes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods .Chemical Reactions Analysis
Brominated benzenes can undergo various chemical reactions . Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted benzenes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzenes are influenced by their molecular structure . For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers .科学的研究の応用
Polymer Synthesis
1-(Bromomethyl)-3-propoxybenzene has been utilized in the synthesis of hyperbranched polymers. Uhrich et al. (1992) demonstrated that 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to form polymers with molecular weight exceeding 10⁵. These polymers contain numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich, Hawker, Fréchet, & Turner, 1992).
Bromination and Sulfur-Functionalized Compounds
Aitken et al. (2016) explored the regioselective bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including 1-bromo-4-bromomethyl-2,5-dimethoxy-3-methylbenzene. This compound was further converted into novel sulfur-containing quinone derivatives (Aitken, Jethwa, Richardson, & Slawin, 2016).
Crystal Structure Analysis
Hammershøj and Christensen (2005) prepared a compound through nucleophilic alkylation of 1-bromo-3,4-bis(bromomethyl)-2,5-dimethoxybenzene. The crystal structure of this compound was analyzed, providing insights into bond lengths, angles, and intermolecular interactions (Hammershøj & Christensen, 2005).
Solvate Formation and Structural Analysis
Szlachcic et al. (2007) investigated the solvates of 1,2-bis(bromomethyl)-3,4,5,6-tetraphenylbenzene, determining their crystal structures and analyzing the chemical compositions of these solvates (Szlachcic, Migda, & Stadnicka, 2007).
Polymer Membrane Fabrication
Yang et al. (2018) used trifunctional bromomethyls containing crosslinkers, including 1,3,5-tris(bromomethyl)benzene, to covalently crosslink polybenzimidazole (PBI) membranes for high-temperature proton exchange membrane fuel cells. This method aims to enhance the adhesive strength and free volume for acid doping in PBI chains (Yang, Jiang, Gao, Wang, Xu, & He, 2018).
Fluorocarbon Coordination Chemistry
Plenio et al. (1997) researched the coordination chemistry of fluorocarbons using 1,3-bis(bromomethyl)-2-fluorobenzene. This study produced difluoro-m-cyclophane-based fluorocryptands and their Group I and II metal ion complexes, contributing to the understanding of fluorocarbon interactions (Plenio, Hermann, & Diodone, 1997).
作用機序
Target of Action
Bromomethyl compounds are known to interact with various biological macromolecules . The specific targets would depend on the specific structure of the compound and the biological context in which it is introduced.
Mode of Action
1-(Bromomethyl)-3-propoxybenzene likely undergoes reactions similar to other bromomethyl compounds. Bromomethyl compounds are known to participate in free radical reactions . In these reactions, a bromine atom is typically abstracted, leaving behind a radical that can participate in further reactions . This can lead to a variety of changes depending on the specific targets and biological context.
Biochemical Pathways
Bromomethyl compounds can affect a variety of biochemical pathways depending on their specific targets . These could include pathways related to the metabolism of the compound itself, as well as pathways related to the biological targets of the compound.
Pharmacokinetics
The adme properties of a compound are crucial in determining its bioavailability . These properties would be influenced by factors such as the compound’s chemical structure, its interactions with biological macromolecules, and the specific biological context in which it is introduced .
Result of Action
Bromomethyl compounds can have a variety of effects at the molecular and cellular level depending on their specific targets and the biological context . These could include effects on gene expression, cellular metabolism, and other cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, light, and the presence of other chemicals can influence the way the compound interacts with its targets and the resulting effects . Additionally, the specific biological environment in which the compound is introduced can also influence its action.
Safety and Hazards
特性
IUPAC Name |
1-(bromomethyl)-3-propoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPORVUOPCEKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(2-Methyl-1h-imidazol-1-yl)propyl]amine dihydrochloride](/img/structure/B1438043.png)
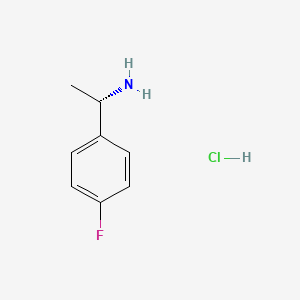

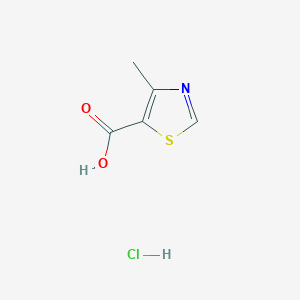
![4-[2-(3-Piperidinylmethoxy)ethyl]morpholine](/img/structure/B1438049.png)
